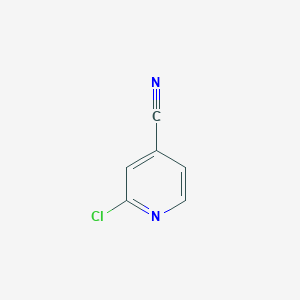

2-Chloro-4-cyanopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBTPFMCTXCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340938 | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-30-1 | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S8C7U4ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-4-cyanopyridine synthesis from 4-cyanopyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloro-4-cyanopyridine from 4-cyanopyridine (B195900) N-oxide, a critical transformation for producing a versatile intermediate in pharmaceutical and agrochemical research. This document provides a comprehensive overview of various synthetic protocols, quantitative data, and a plausible reaction mechanism.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the preparation of substituted pyridine (B92270) derivatives.[1][2] Its unique chemical structure, featuring both a reactive chlorine atom and a cyano group, allows for a wide range of subsequent chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[2] This guide focuses on the prevalent and effective method of preparing this compound through the deoxygenative chlorination of 4-cyanopyridine N-oxide.

Reaction Overview

The core transformation involves the removal of the N-oxide oxygen and the concurrent chlorination of the pyridine ring, typically at the 2-position. The most common chlorinating agent employed for this purpose is phosphorus oxychloride (POCl₃), often used in conjunction with other reagents like phosphorus pentachloride (PCl₅) or a tertiary amine base such as triethylamine (B128534).[1] The reaction conditions can be modulated to optimize the yield and selectivity of the desired product.

Plausible Reaction Mechanism

The reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride likely proceeds through the formation of a phosphorylated intermediate. The nucleophilic N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a pyridinium (B92312) salt intermediate. Subsequent attack by a chloride ion at the 2-position of the pyridine ring, followed by the elimination of a phosphate (B84403) byproduct, results in the formation of the this compound product. The presence of a base like triethylamine can facilitate the initial activation of the N-oxide.

Caption: Plausible reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols based on literature procedures.[1][3]

Method 1: Using Phosphorus Oxychloride and Triethylamine in 1,2-Dichloroethane

This method employs triethylamine as a base at low temperatures.

Experimental Workflow:

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-cyanopyridine, a key intermediate in pharmaceutical and organic synthesis. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a consolidated view of available data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂ | [1][2][3] |

| Molecular Weight | 138.55 g/mol | [1][3] |

| Appearance | White to light yellow/dark cream/pale brown crystalline powder | [2][3][4][5] |

| Melting Point | 46 - 48 °C | [3] |

| 67.0 - 76.0 °C | [2] | |

| 69 - 73 °C | [1][5][6] | |

| 116 - 120 °C | [3] | |

| Boiling Point | 104-106°C at 15 mmHg | [1][5] |

| 245 - 246 °C | [3] | |

| Density | 1.314 g/cm³ | [3] |

| 1.331 g/cm³ | [5] | |

| Solubility in Water | Insoluble | [3][4] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, and acetone. | [1][3] |

| pKa | Unknown/Predicted | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 33252-30-1 | [1][2] |

| IUPAC Name | 2-chloropyridine-4-carbonitrile | [2] |

| Synonyms | 2-Chloroisonicotinonitrile, 2-Chloropyridine-4-carbonitrile, 4-Cyano-2-chloropyridine | [7] |

| InChI Key | QRXBTPFMCTXCRD-UHFFFAOYSA-N | [2] |

| SMILES | ClC1=CC(=CC=N1)C#N | [2] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for three common methods.

Method 1: From 4-Cyanopyridine-N-oxide with Phosphorus Oxychloride and Triethylamine (B128534)

-

Reaction Setup: In a 1000 mL reaction flask, add 120 g of 4-cyanopyridine-N-oxide and 360 mL of 1,2-dichloroethane.[8]

-

Addition of Reagents: Add 183.6 g of phosphorus oxychloride to the mixture.[8]

-

Cooling: Cool the reaction system to -2 ± 2°C.[8]

-

Triethylamine Addition: Add 151.5 g of triethylamine dropwise over a period of 2 hours.[8]

-

Reaction: After the addition is complete, allow the reaction to incubate for 2 hours at the same temperature.[8]

-

Work-up: Concentrate the reaction solution by distillation until no more fractions flow out.[1][8] Add 240 mL of water to the concentrated solution and stir thoroughly to precipitate the solid product.[1][8]

-

Isolation: Collect the solid by filtration and wash the filter cake with water to obtain 117.5 g of white, solid this compound.[1][8]

Method 2: From 4-Cyanopyridine (B195900) N-oxide with Phosphorus Oxychloride

-

Reaction Setup: Add 9.0 L (97.4 mol) of POCl₃ to 3.0 kg (24.98 mol) of 4-cyanopyridine N-oxide.[8]

-

Heating: Slowly heat the slurry to 80°C. After 5 hours at 80°C, the reaction mixture will become a clear solution.[8]

-

Aging: Warm the solution to 100°C and age for 24 hours.[8]

-

Quenching: After cooling to room temperature, slowly add the slurry to 30 L of a pH 7 buffer. Maintain the temperature at 15-35°C and the pH at approximately 5-6 by adding 9.6 N NaOH (21 L).[8]

-

Extraction and Purification: Extract the product into methyl tert-butyl ether (MTBE) (18 L).[8] Treat the organic layer with 600 g of charcoal (Darco G-60) for 4 hours.[8] Filter the slurry over celite and wash with MTBE.[8]

-

Isolation: Switch the solvent from MTBE to heptane (B126788) and filter the resulting slurry to recover the product.[8]

Method 3: From 4-Cyanopyridine N-oxide with Phosphorus Oxychloride and Phosphorus Pentachloride

-

Reaction Setup: A mixture of 30 g (0.25 mol) of 4-cyanopyridine N-oxide, 96 mL (0.35 mol) of phosphorous oxychloride, and 72 g (0.38 mol) of phosphorous pentachloride is refluxed at 120°-130°C for 6 hours.[8]

-

Stirring: The mixture is then stirred at room temperature for 12 hours.[8]

-

Work-up: The reaction mixture is slowly poured into a mixture of ice/Na₂CO₃/K₂CO₃ and extracted with chloroform (B151607) (4 x 250 mL).[8]

-

Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel, eluting with 50% ether/hexanes. This affords 8.4 g (24%) of this compound.[8]

General Methodologies for Physicochemical Property Determination

The following are general, established protocols for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs at a single temperature. Impurities typically cause the melting point to be lower and occur over a range of temperatures.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature probe.

-

Heating: The sample is heated slowly, and the temperature is monitored.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus Setup: A small amount of the liquid is placed in a test tube or a small flask. A capillary tube, sealed at one end, is inverted and placed in the liquid. The test tube is then heated in a Thiele tube or an oil bath.[9]

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) are selected.

-

Procedure: A small, measured amount of the solute (this compound) is added to a known volume of the solvent in a test tube.

-

Observation: The mixture is agitated and observed to see if the solute dissolves completely. If it dissolves, more solute is added until saturation is reached. The solubility is then expressed in terms of the mass of solute per volume of solvent.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a chemical compound, a critical process in drug discovery and development.

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

References

- 1. This compound CAS#: 33252-30-1 [m.chemicalbook.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pipzine-chem.com [pipzine-chem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 33252-30-1 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Comprehensive Technical Guide to 2-Chloro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-cyanopyridine is a pivotal chemical intermediate in the realms of pharmaceutical and agrochemical research and development. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with both a chloro and a cyano group, imparts a high degree of reactivity, making it a versatile building block for the synthesis of a wide array of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in the scientific community.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a critical resource for experimental design and execution.

| Property | Value | Citations |

| CAS Number | 33252-30-1 | [1][2] |

| Molecular Formula | C₆H₃ClN₂ | [1][2][3] |

| Molecular Weight | 138.55 g/mol | [1][2][3] |

| Appearance | White to off-white or light brown solid/powder | [3][4] |

| Melting Point | 67-75 °C | [3] |

| Boiling Point | 104-106 °C at 15 mmHg | [1][5] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol (B129727) and acetone. | [4][6] |

| Density | ~1.314 g/cm³ | [6] |

| Flash Point | 102.2 °C | [6] |

| Stability | Stable under normal storage conditions. | [6] |

Synthesis and Reactivity

This compound is primarily synthesized from 4-cyanopyridine (B195900) N-oxide. The process involves a chlorination reaction that can be achieved through several methods. Its reactivity is characterized by the active chlorine atom, which is susceptible to nucleophilic substitution, and the cyano group, which can undergo various transformations. This dual reactivity makes it a valuable precursor in organic synthesis.[6]

Synthetic Workflow

The general workflow for the synthesis of this compound from 4-cyanopyridine N-oxide is depicted below. This process typically involves a chlorinating agent and subsequent purification steps.

Caption: A diagram illustrating the key stages in the synthesis of this compound.

Experimental Protocols for Synthesis

Several detailed methodologies for the synthesis of this compound have been reported. Below are summaries of established experimental protocols.

Method 1: Using Phosphorus Oxychloride and Triethylamine[7]

-

Reaction Setup: A reaction flask is charged with 4-cyanopyridine-N-oxide and 1,2-dichloroethane.

-

Reagent Addition: Phosphorus oxychloride is added, and the system is cooled to -2±2°C.

-

Controlled Reaction: Triethylamine is added dropwise over 2 hours, followed by a 2-hour incubation period.

-

Workup: The reaction mixture is concentrated, and water is added to precipitate the solid product.

-

Isolation: The solid is collected by suction filtration and rinsed with water to yield this compound.

Method 2: High-Temperature Reaction with Phosphorus Oxychloride[7]

-

Initial Mixture: 4-cyanopyridine N-oxide is slurried in phosphorus oxychloride (POCl₃).

-

Heating Protocol: The slurry is heated to 80°C for 5 hours until a clear solution forms, then heated further to 100°C for 24 hours.

-

Quenching and pH Adjustment: After cooling, the mixture is slowly added to a pH 7 buffer, maintaining the temperature at 15-35°C and the pH at 5-6 with the addition of NaOH.

-

Extraction and Purification: The product is extracted into methyl tert-butyl ether (MTBE), treated with charcoal, filtered, and the solvent is switched to heptane (B126788) to recover the product by filtration.

Method 3: Reflux with Phosphorus Oxychloride and Phosphorus Pentachloride[7]

-

Reagent Combination: A mixture of 4-cyanopyridine N-oxide, phosphorus oxychloride, and phosphorus pentachloride is prepared.

-

Reaction Conditions: The mixture is refluxed at 120°-130°C for 6 hours and then stirred at room temperature for 12 hours.

-

Workup: The reaction mixture is carefully poured into a mixture of ice and sodium/potassium carbonate.

-

Extraction and Purification: The product is extracted with chloroform, and the solvent is removed. The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its functional groups serve as reactive sites for nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures.[4]

Role in the Synthesis of Bioactive Molecules

This compound is instrumental in the development of anti-inflammatory and anti-cancer drugs.[3] It serves as a foundational structure for creating molecules that can interact with specific biological targets. For example, it is used in the synthesis of inhibitors for enzymes like matrix metalloproteinase-13 (MMP-13), which is implicated in osteoarthritis, and Pim-1 kinase, a target in cancer therapy.[5][7] It has also been used in the preparation of TRPA1 antagonists for the treatment of pain and inflammatory diseases.[4]

The diagram below illustrates the role of this compound as a key intermediate in a multi-step synthesis of a hypothetical bioactive molecule.

Caption: Logical flow of a synthetic route starting from this compound.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following table summarizes the key safety information.

| Hazard Type | Description and Precautionary Measures | Citations |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust/vapor. | [2][8] |

| Skin and Eye Irritation | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse thoroughly with water. | [2][8] |

| Respiratory Irritation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [1] |

| Handling | Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [1][9] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, and metals. | [1][9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [1] |

| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention if irritation persists. | [1] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |

| First Aid (Ingestion) | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [1] |

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for the creation of novel molecules with therapeutic and agrochemical potential. Adherence to strict safety protocols is paramount when handling this compound to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide serves as a foundational resource for researchers and developers working with this important chemical intermediate.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. pipzine-chem.com [pipzine-chem.com]

- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2-Chloro-4-cyanopyridine. This document details the ¹H and ¹³C NMR chemical shifts and coupling constants, alongside standardized experimental protocols for data acquisition. The information herein is intended to serve as a crucial reference for the structural elucidation and characterization of this compound in research and development settings.

Introduction to this compound

This compound is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of various biologically active molecules, including potential inhibitors for therapeutic targets. Accurate interpretation of its NMR spectra is fundamental for reaction monitoring, quality control, and the unambiguous confirmation of its chemical structure.

Molecular Structure and Atom Numbering

The unequivocal assignment of NMR signals is predicated on a standardized atom numbering system for the this compound molecule. The following diagram illustrates the molecular structure and the atom numbering convention used for the assignment of NMR spectral data.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-chloro-4-cyanopyridine (C₆H₃ClN₂), a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding its fragmentation behavior is paramount for its unambiguous identification in complex reaction mixtures and for metabolic studies.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation following electron ionization. The quantitative data for the most significant ions are summarized in the table below.

| m/z Ratio | Proposed Fragment Ion | Relative Intensity | Notes |

| 138/140 | [C₆H₃ClN₂]⁺ | High (2nd Highest Peak) | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 103 | [C₅H₃N₂]⁺ | 100% | Base Peak , resulting from the loss of a chlorine radical. |

| 76 | [C₅H₂N]⁺ | High (3rd Highest Peak) | Formed by the subsequent loss of HCN from the [M-Cl]⁺ fragment. |

Data derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) proceeds through a series of characteristic steps, primarily driven by the stability of the pyridine (B92270) ring and the lability of the carbon-chlorine bond.

-

Molecular Ion Formation : The initial event is the removal of an electron from the this compound molecule to form the molecular ion (M⁺) with an m/z of 138. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a smaller peak at m/z 140 (M+2) is also observed.

-

Formation of the Base Peak (m/z 103) : The most favorable fragmentation pathway is the cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl). This results in the formation of the highly stable cyanopyridinium cation at m/z 103, which is observed as the base peak (the most intense signal) in the spectrum.[1]

-

Subsequent Fragmentation (m/z 76) : The fragment ion at m/z 103 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN). This is a common fragmentation pattern for cyanopyridines. The expulsion of the neutral HCN molecule (27 u) results in the formation of a cation at m/z 76.[1]

Visualization of the Fragmentation Pathway

The logical sequence of the fragmentation of this compound is depicted in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring the mass spectrum of this compound, based on common practices for similar volatile heterocyclic compounds.

Objective: To determine the mass-to-charge ratio (m/z) and relative abundance of the parent molecule and its fragment ions.

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is typically used.

Materials:

-

This compound (analytical standard)

-

High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) for sample dissolution.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-200.

-

Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer.

-

-

Data Analysis:

-

The acquired data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z ratio.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to elucidate the structure of the fragment ions.

-

Experimental Workflow Visualization

The overall workflow for the GC-MS analysis of this compound can be visualized as follows:

Caption: General experimental workflow for GC-MS analysis.

References

Solubility of 2-Chloro-4-cyanopyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-cyanopyridine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its qualitative solubility in common organic solvents, details standard experimental protocols for precise solubility determination, and illustrates the underlying principles governing its solubility.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature reveals a notable absence of publicly available quantitative solubility data for this compound across a range of organic solvents and temperatures. However, qualitative assessments consistently indicate its solubility profile. The following table summarizes the known qualitative solubility and provides a framework for recording experimentally determined quantitative values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | Ambient | Data not available | Soluble[1][2] |

| Ethanol | Ambient | Data not available | Good solubility[3] |

| Acetone | Ambient | Data not available | Good solubility[3] |

| Water | Ambient | Data not available | Insoluble[3][4][5] |

| Acidic Aqueous Solutions | Ambient | Data not available | Some solubility[4][5] |

Note: "Soluble" and "Insoluble" are qualitative descriptors. For precise drug development and process design, experimental determination of quantitative solubility is essential.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methodologies for determining the solubility of crystalline compounds like this compound. The following are detailed protocols for two common and reliable methods: the gravimetric method and the UV/Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the dissolved amount by weighing the residue after solvent evaporation.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle for a short period at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is critical to remove all undissolved solids.

-

-

Solvent Evaporation and Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the dish or vial. This can be done at ambient temperature under a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the boiling point of this compound to prevent loss of the compound.

-

Once the solvent is completely evaporated, place the dish or vial in a drying oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL, based on the initial volume of the filtered solution.

-

UV/Vis Spectrophotometric Method

This method is particularly useful for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is a sensitive technique that requires smaller sample volumes compared to the gravimetric method.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at the desired temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw and filter a sample of the saturated supernatant as described in the gravimetric method (Step 2).

-

Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L, mg/mL).

-

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of solubility determination and the factors influencing it, the following diagrams are provided.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Key factors influencing the solubility of a solid solute in a liquid solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the public domain, its qualitative solubility is established, showing good solubility in polar organic solvents like methanol, ethanol, and acetone, and insolubility in water. For drug development and chemical process optimization, it is imperative to determine the precise quantitative solubility. The detailed gravimetric and UV/Vis spectrophotometric methods provided in this guide offer robust and reliable means to obtain this critical data. Understanding the interplay of solute, solvent, and system properties, as illustrated, will further aid in solvent selection and the design of efficient crystallization and purification processes.

References

- 1. This compound CAS#: 33252-30-1 [m.chemicalbook.com]

- 2. 33252-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pipzine-chem.com [pipzine-chem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS 33252-30-1 for Organic Synthesis - this compound, 2-Chloroisonicotinonitrile | Made-in-China.com [m.made-in-china.com]

Stability and Storage of 2-Chloro-4-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloro-4-cyanopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Core Stability and Storage Recommendations

This compound is a white to off-white or pale brown solid that is stable under recommended storage conditions.[1][2][3] To maintain its integrity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Some suppliers recommend storage at temperatures between 0-8 °C for optimal preservation.[3] It is crucial to protect the compound from moisture, strong oxidizing agents, acids, and bases to prevent degradation.[4][6]

Summary of Storage Conditions and Incompatibilities

| Parameter | Recommendation | Source |

| Storage Temperature | Room temperature; 0-8 °C for long-term storage is also suggested. | [3][7] |

| Atmosphere | Store in a dry, well-ventilated place. | [4][5] |

| Container | Keep container tightly closed. | [4][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4][6][8] |

| Light | Keep in a dark place. | [7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for handling and storage considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂ | [1][9] |

| Molecular Weight | 138.55 g/mol | [1][9] |

| Appearance | White to off-white or pale brown powder/crystal. | [3][4][10] |

| Melting Point | 67-76 °C | [3][4][7][11] |

| Boiling Point | 104-106 °C at 15 mmHg | [4][10] |

| Solubility | Insoluble in water. Soluble in methanol (B129727) and other common organic solvents like ethanol (B145695) and acetone. | [1][7] |

| Flash Point | 104-106 °C at 15 mmHg | [4] |

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure and known reactivity of similar compounds. The primary routes of degradation are likely hydrolysis and nucleophilic substitution. Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[4]

The cyano group is susceptible to hydrolysis, which can be catalyzed by acids or bases, to form a carboxylic acid or an amide intermediate. The chlorine atom on the pyridine (B92270) ring is activated towards nucleophilic substitution, especially given the electron-withdrawing nature of the cyano group and the pyridine ring itself.

References

- 1. researchgate.net [researchgate.net]

- 2. pipzine-chem.com [pipzine-chem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. This compound | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to High-Purity 2-Chloro-4-cyanopyridine for Pharmaceutical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2-Chloro-4-cyanopyridine, a key building block in modern medicinal chemistry. This document outlines the specifications from major commercial suppliers, details its critical role in the synthesis of targeted therapeutics, and provides exemplary experimental protocols for its application.

Introduction to this compound

This compound, also known as 2-chloroisonicotinonitrile, is a versatile heterocyclic compound widely employed as a starting material and intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with a chloro group at the 2-position and a cyano group at the 4-position, offers multiple reactive sites for synthetic transformations. This unique arrangement makes it a valuable precursor for the development of novel pharmaceuticals, particularly in the fields of oncology, inflammation, and pain management.[1]

Commercial Supplier Specifications

The procurement of high-purity starting materials is a critical first step in any drug discovery and development workflow. The quality and impurity profile of this compound can significantly impact reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). Below is a comparative summary of specifications from prominent commercial suppliers.

Table 1: Comparative Specifications of Commercial High-Purity this compound

| Specification | Thermo Scientific Chemicals | TCI America | Chem-Impex |

| Purity (Assay) | ≥96.0% (GC)[2][3] | ≥98.0% (GC)[4] | ≥98% (HPLC)[1][5] |

| Appearance | White to dark cream to pale brown powder[2][3] | White to Yellow Crystalline Powder[4] | Off-white to light brown solid[1][5] |

| Melting Point | 67.0-76.0 °C[2][3] | 72 °C[4] | 67-75 °C[1][5] |

| Molecular Formula | C₆H₃ClN₂[2][4] | C₆H₃ClN₂[4] | C₆H₃ClN₂[1] |

| Molecular Weight | 138.55 g/mol [4] | 138.55 g/mol [4] | 138.56 g/mol [1] |

| CAS Number | 33252-30-1[2][4] | 33252-30-1[4] | 33252-30-1[1] |

Quality Control and Analytical Methodology

Ensuring the purity of this compound is paramount for its successful application in synthesis. A typical quality control workflow involves a multi-step process, from initial supplier vetting to in-house analytical verification.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed to determine the purity of this compound and to identify any process-related impurities or degradation products.

Table 2: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several classes of therapeutic agents. Its utility stems from the differential reactivity of the chloro and cyano groups, allowing for sequential and site-selective modifications.

Synthesis of Matrix Metalloproteinase-13 (MMP-13) Inhibitors

MMP-13 is a key enzyme involved in the degradation of collagen in cartilage and is a validated target for the treatment of osteoarthritis.[6][7] this compound serves as a crucial starting material for the synthesis of potent and selective MMP-13 inhibitors.[8]

Experimental Protocol: Synthesis of a Pyridinyl-Tetrazole Scaffold for MMP-13 Inhibitors

This protocol is a representative example of how this compound is utilized in the initial step of synthesizing a core scaffold for MMP-13 inhibitors.[8]

-

Reaction Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/mmol) is added a substituted thiol (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired 2-thioether-4-cyanopyridine intermediate.

-

Tetrazole Formation: The intermediate from the previous step is then treated with sodium azide (B81097) and ammonium (B1175870) chloride in DMF at 120 °C to yield the pyridinyl-tetrazole scaffold.

Synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists

TRPA1 is an ion channel implicated in pain and inflammation, making it an attractive target for the development of novel analgesics.[9] this compound is a key building block in the synthesis of potent TRPA1 antagonists.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a TRPA1 Antagonist Precursor

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction, a common transformation involving this compound.

-

Reaction Setup: In a flame-dried Schlenk flask, this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined.

-

Solvent and Degassing: A mixture of toluene (B28343) and water (e.g., 4:1 v/v) is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction Conditions: The reaction mixture is heated to 90-100 °C and stirred under an inert atmosphere until the starting material is consumed, as monitored by GC-MS or LC-MS.

-

Work-up: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography to yield the desired 2-aryl-4-cyanopyridine product.

Conclusion

High-purity this compound is an indispensable reagent for researchers and drug development professionals. A thorough understanding of its commercial sources, quality attributes, and synthetic applications is essential for the successful and efficient development of novel therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. L19858.06 [thermofisher.com]

- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 33252-30-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with 2-chloro-4-cyanopyridine, a valuable building block in the synthesis of pharmaceutically active compounds. The resulting 2-aryl-4-cyanopyridine scaffolds are key components in the development of targeted therapies, particularly as kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.[1]

This compound is an attractive substrate for Suzuki-Miyaura coupling due to the presence of a reactive chlorine atom and a cyano group that can be further functionalized. The resulting 2-aryl-4-cyanopyridine derivatives are privileged structures in medicinal chemistry, exhibiting a range of biological activities.

Applications in Drug Development

The 2-aryl-4-cyanopyridine core is a key pharmacophore in a variety of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.

Notably, 2-aryl-4-cyanopyridine derivatives have shown promise as inhibitors of:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

-

Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpressed in a significant proportion of breast cancers, HER-2 is a major driver of tumor cell proliferation and survival.[2]

-

Pim-1 Kinase: An oncogene that is frequently overexpressed in various hematological malignancies and solid tumors, where it promotes cell survival and proliferation.

The ability of these compounds to often target multiple kinases, such as in the dual inhibition of VEGFR-2 and HER-2, presents a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancer treatment.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that reaction optimization is often necessary for each specific substrate combination.

Table 1: Conventional Heating Conditions

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 18 | High |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 12 | Good |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | DMF | 100 | 16 | Good-High |

| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O (4:1) | 80 | 24 | High |

| 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 18 | Moderate-Good |

Table 2: Microwave-Assisted Conditions

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (2:1) | 150 | 15 | High |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (2:1) | 150 | 20 | High |

| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O (10:1) | 120 | 30 | Good |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (B91453) (5 mL)

-

Degassed Water (1 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (e.g., Schlenk flask)

-

Magnetic stirrer with heating

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 2-aryl-4-cyanopyridine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.6 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)

-

Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (2 mL)

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

-

Add the 1,4-dioxane and water mixture.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 150 °C for 15-30 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-chloro-4-cyanopyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the cyanopyridine scaffold in a range of biologically active molecules and functional materials. The electron-withdrawing nature of the cyano group at the C4-position influences the reactivity of the C2-chloro group, making the selection of appropriate catalytic systems crucial for successful synthesis.

This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille couplings. The provided methodologies and data will serve as a valuable resource for the synthesis of diverse functionalized pyridine (B92270) derivatives.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound are highly dependent on the careful selection of the palladium source, ligand, base, and solvent. Due to the electron-deficient nature of the pyridine ring, specialized ligands are often required to achieve high yields and prevent catalyst deactivation.

Key Parameters for Optimization:

-

Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be employed. Pre-formed catalysts or in situ generated catalysts from a palladium salt and a ligand are common.

-

Ligand: Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often essential for activating the C-Cl bond and promoting efficient catalytic turnover.

-

Base: The choice of base is critical and depends on the specific coupling reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

-

Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvents include toluene (B28343), dioxane, THF, and DMF.

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often requiring heating to drive the reaction to completion.

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 92 |

| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75* |

* Yields are representative for similar 2-chloropyridine (B119429) substrates and may vary for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 2-amino-4-cyanopyridine (B24417) derivatives through the coupling of this compound with a variety of primary and secondary amines.[1][2][3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |

| 1 | Pd₂(dba)₃ (1-2) | BINAP (1.2-2.4) | NaOtBu | Toluene | 80-100 | 8-24 |

| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12-24 |

| 3 | BrettPhos Pd G3 (2) | - | LHMDS | THF | 65-80 | 12-24 |

Protocol 2: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-4-cyanopyridines by reacting this compound with terminal alkynes.[4][5]

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | - | Et₃N/THF | Room Temp - 50 | |

| 2 | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | i-Pr₂NH | DMF | 80 |

Protocol 3: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a degassed solution of this compound (1.0 equiv) in a mixture of THF and triethylamine (typically 2:1), add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

-

Degas the reaction mixture for a further 5 minutes.

-

Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling provides an alternative route for C-C bond formation, utilizing organozinc reagents which are known for their high functional group tolerance.[6][7]

Table 4: Representative Conditions for Negishi Coupling of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Organozinc Reagent | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₄ (5) | - | R-ZnCl | THF | 65 |

| 2 | PdCl₂(dppf) (3) | - | R-ZnBr | Dioxane | 80 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | R-ZnCl | THF | Room Temp - 60 |

Protocol 4: Negishi Coupling

Materials:

-

This compound

-

Organozinc reagent (e.g., Aryl-ZnCl) (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Add the organozinc reagent (1.5 equiv) via syringe.

-

Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

-

Heat the mixture to reflux (approx. 65 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Stille Coupling: C-C Bond Formation with Organostannane Reagents

The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents. A key advantage is the stability of organostannanes to air and moisture.[8][9][10][11][12]

Table 5: Representative Conditions for Stille Coupling of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₄ (2-5) | - | - | Toluene or Dioxane | 80-110 |

| 2 | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | - | THF | 50 |

| 3 | PdCl₂(AsPh₃)₂ (3) | - | CuI | NMP | 80 |

Protocol 5: Stille Coupling

Materials:

-

This compound

-

Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Anhydrous toluene

-

Saturated aqueous potassium fluoride (B91410) (KF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in anhydrous toluene.

-

Add Pd(PPh₃)₄ (3 mol%) to the solution.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To remove tin byproducts, stir the reaction mixture with a saturated aqueous solution of potassium fluoride for 1-2 hours, then filter through celite.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines and N-heterocyclic compounds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, functional group tolerance, and generally high yields make it a superior alternative to traditional methods of C-N bond formation, such as nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions.

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-Chloro-4-cyanopyridine. This substrate is a valuable building block in drug discovery, and its successful amination opens access to a diverse range of 2-amino-4-cyanopyridine (B24417) derivatives. The electron-withdrawing nature of the cyano group and the pyridine (B92270) nitrogen atom influences the reactivity of the C-Cl bond, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The active Pd(0) species undergoes oxidative addition to the aryl halide (in this case, this compound). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.

Data Presentation

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. The data has been compiled from scientific literature and represents typical outcomes for this transformation.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 85 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |

| 3 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 92 |

| 4 | Benzylamine | Pd(OAc)₂ (2.5) | DavePhos (5) | LHMDS (1.5) | THF | 80 | 24 | 75 |

Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., Aniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base (e.g., NaOtBu - Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen) supply

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos). The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., 1.4 equivalents of NaOtBu), this compound (1.0 equivalent), and the amine (1.1 - 1.2 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to this compound) via syringe.

-

Reaction Conditions: The reaction vessel is sealed and placed in a preheated oil bath. The reaction mixture is stirred vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. The filter cake is washed with additional organic solvent.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2-amino-4-cyanopyridine derivative.

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing chemical reactions.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-chloro-4-cyanopyridine with various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, proving invaluable in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2]

The presence of an electron-withdrawing cyano group on the pyridine (B92270) ring influences the reactivity of the 2-chloro position, making the selection of appropriate catalytic systems and reaction conditions crucial for achieving high yields. These notes offer insights into standard, copper-free, and microwave-assisted protocols applicable to this substrate.

Key Reaction Parameters

Successful Sonogashira coupling of this compound is contingent on the careful optimization of several parameters:

-

Catalyst System: A combination of a palladium catalyst and, in conventional methods, a copper(I) co-catalyst is employed. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and more advanced catalysts featuring bulky electron-rich phosphine (B1218219) ligands that can facilitate the coupling of less reactive aryl chlorides.[2]

-